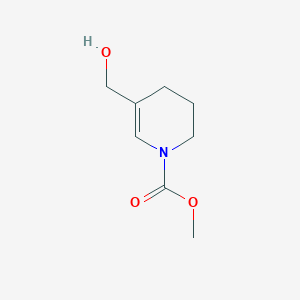
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, also known as SNI-2011, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it highly valuable for studying biochemical and physiological effects in the laboratory.
Aplicaciones Científicas De Investigación
Taste Modulation
One intriguing application involves derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, which have been studied for their ability to modulate taste. For example, certain N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acids, resulting from Maillard-type reactions, have been identified to enhance the mouthful and thick-sour sensations in food, without imparting intrinsic taste up to high concentrations. This suggests potential uses in food science for enhancing flavor profiles without adding bitterness (Kunert, Walker, & Hofmann, 2011).
Cancer Therapy
Compounds structurally related to N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, particularly those inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), have been identified for their therapeutic potential in cancer. For instance, derivatives like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) have shown efficacy in combination with other chemotherapeutic agents, indicating a promising approach to cancer treatment (Penning et al., 2009).
Antimicrobial Activity
Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which share functional groups with N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, has uncovered potential antimicrobial and antifungal activities. This suggests a possible avenue for the development of new antibiotics and antifungals (Abd Alhameed et al., 2019).
Drug Synthesis and Modification
The compound and its analogs have been employed in the synthesis and modification of drugs, demonstrating the versatility of these molecules in creating pharmacologically active agents. For example, the synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a key derivative in the production of the antitumor drug temozolomide, highlights the importance of such compounds in medicinal chemistry (Wang & Stevens, 1996).
Metabolism and Biochemical Studies
Studies on metabolites of nicotinic acid and nicotinamide in humans consuming self-selected food have revealed the presence of derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide. These findings are crucial for understanding the metabolic pathways and potential health impacts of nicotinic acid and its derivatives (Shibata & Matsuo, 1989).
Propiedades
IUPAC Name |
2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c22-14(13-2-1-5-17-11-13)20-7-3-12(4-8-20)10-19-16(24)21-9-6-18-15(21)23/h1-2,5,11-12H,3-4,6-10H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSXEMCPGPTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2669590.png)

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)
